2-FLUOROCYCLOPENTAN-1-OL

Conformational Analysis Stereochemistry Medicinal Chemistry

2-Fluorocyclopentan-1-ol (CAS 1993-91-5) is a fluorinated alicyclic alcohol of the cyclopentanol class. It is a fundamental chiral building block widely utilized in medicinal chemistry and organic synthesis due to the profound electronic and conformational effects imparted by the fluorine atom.

Molecular Formula C5H9FO
Molecular Weight 104.12 g/mol
Cat. No. B1343212
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-FLUOROCYCLOPENTAN-1-OL
Molecular FormulaC5H9FO
Molecular Weight104.12 g/mol
Structural Identifiers
SMILESC1CC(C(C1)F)O
InChIInChI=1S/C5H9FO/c6-4-2-1-3-5(4)7/h4-5,7H,1-3H2
InChIKeyBDIRIPRHYULGQH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Fluorocyclopentan-1-ol: Chemical Identity and Core Properties for Informed Procurement


2-Fluorocyclopentan-1-ol (CAS 1993-91-5) is a fluorinated alicyclic alcohol of the cyclopentanol class. It is a fundamental chiral building block widely utilized in medicinal chemistry and organic synthesis due to the profound electronic and conformational effects imparted by the fluorine atom. The compound has a molecular weight of 104.12 g/mol and a computed XLogP3-AA value of 0.9 [1]. Its computed pKa is 14.12 ± 0.40, and it has a density of 1.08 ± 0.1 g/cm³ (predicted) . These properties provide a foundational understanding for its handling, formulation, and reactivity.

Why 2-Fluorocyclopentan-1-ol Cannot Be Casually Substituted by Other Halocyclopentanols


While cyclopentanol and its other 2-halogenated derivatives (e.g., 2-chloro- or 2-bromocyclopentanol) may appear structurally similar, they cannot be substituted for 2-fluorocyclopentan-1-ol without significant consequences. The unique electronegativity and small size of the fluorine atom create distinct electronic and steric environments [1]. This leads to measurable differences in fundamental molecular behavior, such as conformational equilibria, which directly influence the compound's interactions with biological targets, its reactivity in synthetic transformations, and its physicochemical profile. The following evidence demonstrates that 2-fluorocyclopentan-1-ol offers a specific and quantifiable differentiation from its chloro- and bromo- analogs, making it a non-interchangeable building block in critical applications.

Quantitative Differentiation Guide for 2-Fluorocyclopentan-1-ol vs. Analogs


Conformational Equilibrium: Diequatorial Conformer Population Distinguishes Fluoro from Chloro/Bromo Analogs

The conformational equilibrium of trans-2-fluorocyclopentan-1-ol is significantly different from its chloro and bromo analogs. The diequatorial conformer, which is often more biologically relevant, is less favored in the fluorinated compound, representing a quantifiable difference in molecular shape [1].

Conformational Analysis Stereochemistry Medicinal Chemistry

Enzymatic Resolution: High Enantioselectivity Achievable for 2-Fluorocyclopentan-1-ol

Racemic cis-2-fluorocyclopentan-1-ol can be efficiently resolved into its pure enantiomers via kinetically controlled transesterification with vinyl acetate using Burkholderia cepacia lipase, achieving excellent enantioselectivity [1]. This is a critical advantage for accessing stereopure building blocks.

Enzymatic Synthesis Chiral Resolution Green Chemistry

Reactivity Profile: Differentiation in Conversion to Bioactive Scaffolds

The presence of the fluorine atom enables specific synthetic transformations that are not possible or are less efficient with non-fluorinated analogs. Specifically, 2-fluorocyclopentan-1-ols have been confirmed as precursors for the synthesis of prostaglandin F2α precursors, a key class of bioactive lipids [1]. This contrasts with 2-substituted cyclopentanols, which are often used for leukotriene B4 antagonist synthesis [1].

Prostaglandin Synthesis Bioactive Precursors Drug Discovery

Physicochemical Profile: Comparison of Lipophilicity with Non-Fluorinated Parent

Fluorination of cyclopentanol to form 2-fluorocyclopentan-1-ol results in a quantifiable change in lipophilicity. The computed XLogP3-AA value for 2-fluorocyclopentan-1-ol is 0.9 [1], which differs from the logP of unsubstituted cyclopentanol, impacting membrane permeability and overall pharmacokinetic profile.

Lipophilicity ADME Properties Physicochemical Properties

Optimal Application Scenarios for 2-Fluorocyclopentan-1-ol Based on Differentiated Evidence


Design of Conformationally-Restricted Bioisosteres

When a project requires a cyclopentanol core with a defined conformational bias, 2-fluorocyclopentan-1-ol is the superior choice over chloro or bromo analogs. The 5% lower population of the diequatorial conformer provides a distinct, quantifiable shape difference that can be exploited to enhance target binding or alter metabolic stability [1].

Synthesis of Enantiomerically Pure Prostaglandin Precursors

For research programs focused on prostaglandin F2α or related analogs, 2-fluorocyclopentan-1-ol is a validated precursor [1]. Its established synthetic route and high enantiopurity achievable via enzymatic resolution (>98% ee) make it a reliable building block for accessing this specific class of bioactive molecules.

Biocatalytic Route to Chiral Amines

When a reliable and scalable route to enantiomerically pure 1,2-aminofluorocyclopentanes is required, 2-fluorocyclopentan-1-ol is the key starting material. It can be efficiently converted to chiral amines via the Mitsunobu reaction after enzymatic resolution, providing access to valuable intermediates for drug discovery [1].

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